The synthesis of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride typically involves a multi-step process. The primary synthetic route includes:
This synthesis method allows for the efficient production of the compound under controlled conditions, optimizing yield and purity .
The molecular structure of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride features several key components:
InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1HNVFVTUWFUPCBGA-UHFFFAOYSA-N .1-Octadecyl-3-pyrrolidinemethanol hydrochloride can undergo several chemical reactions:
The mechanism of action for 1-Octadecyl-3-pyrrolidinemethanol hydrochloride primarily involves its interaction with lipid membranes:
The physical and chemical properties of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride include:
These properties contribute to its utility in various applications ranging from surfactants to drug delivery systems .
1-Octadecyl-3-pyrrolidinemethanol hydrochloride has diverse applications across multiple fields:
This compound exemplifies significant versatility in both research and practical applications, making it a valuable asset in scientific exploration and industrial processes.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: